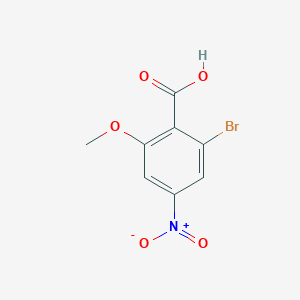
1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, also known as DM-PU-01, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. In
Aplicaciones Científicas De Investigación
Cyclocondensation Reactions
A study by Bonacorso et al. (2003) involved the synthesis of a series of pyrimidinones through the cyclocondensation reaction of aryl methoxy trifluoro butenones with urea, showcasing the versatility of urea derivatives in creating novel chemical structures potentially useful in various applications, including material science and pharmaceuticals (Bonacorso et al., 2003).
Selective Cleavage and Acylation
Adogla et al. (2012) reported on the selective cleavage of methoxy ether in 2,6-dimethoxyphenol followed by selective acylation, highlighting a method for modifying phenol derivatives which could be pivotal in synthesizing targeted molecules for material science or bioactive compounds (Adogla et al., 2012).
Antiproliferative Effects
A study by Gil et al. (2021) explored the antiproliferative effects of a phenoxypyrimidine urea derivative (AKF-D52) on non-small cell lung cancer cells, indicating the potential therapeutic applications of urea derivatives in cancer treatment. This study demonstrates the biological activity of such compounds beyond their chemical properties (Gil et al., 2021).
Directed Lithiation
Research by Smith et al. (2013) on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives highlights the compound's role in synthetic chemistry, particularly in facilitating the functionalization of molecules, which is crucial for developing new materials and pharmaceuticals (Smith et al., 2013).
Antimicrobial Evaluation
Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes, demonstrating their antimicrobial potential. Such studies suggest the utility of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-24-16-10-4-5-11-17(16)27-14-7-6-13-21-20(23)22-15-9-8-12-18(25-2)19(15)26-3/h4-5,8-12H,13-14H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJVQSFHDQYZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)
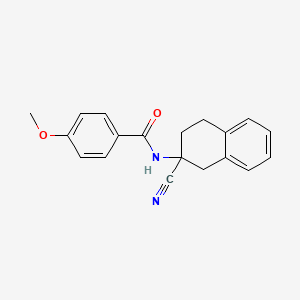

![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)
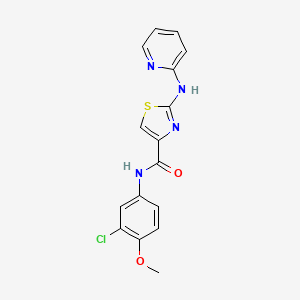
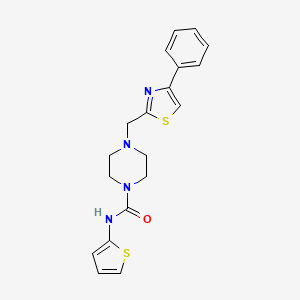
![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2426715.png)
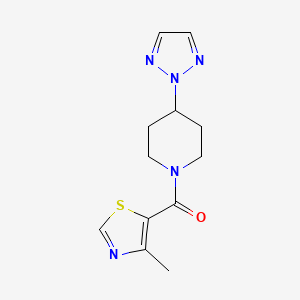
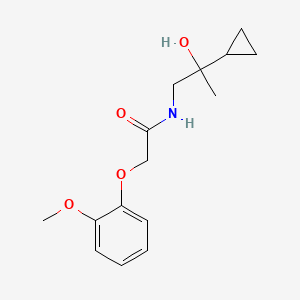
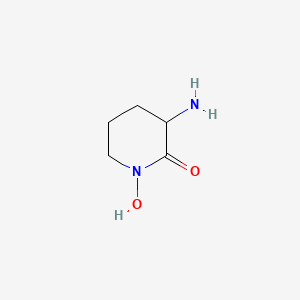

![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2426722.png)
